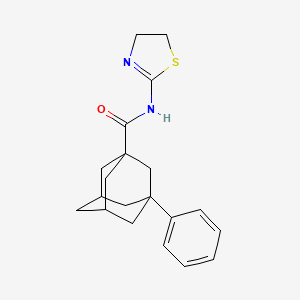

(3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenyladamantane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-17(22-18-21-6-7-24-18)20-11-14-8-15(12-20)10-19(9-14,13-20)16-4-2-1-3-5-16/h1-5,14-15H,6-13H2,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYKKZJTUSKOZIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)NC(=O)C23CC4CC(C2)CC(C4)(C3)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-phenyladamantanyl)-N-(1,3-thiazolin-2-yl)carboxamide is a derivative that incorporates both adamantane and thiazole moieties, which are known for their diverse biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant data tables and case studies.

1. Chemical Structure and Synthesis

The compound can be synthesized through a multi-step process involving the coupling of phenyladamantane with thiazoline derivatives. The general structure is represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and sulfur atoms in the compound. The synthesis involves the formation of the thiazoline ring followed by acylation to form the carboxamide group.

2. Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives exhibit significant antimicrobial properties. A study evaluating various thiazole derivatives found that they displayed potent activity against a range of bacterial and fungal strains. Specifically, the compound's activity was assessed using Minimum Inhibitory Concentration (MIC) tests.

Table 1: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strains Tested | MIC (μg/mL) | Fungal Strains Tested | MIC (μg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 15 | C. albicans | 10 |

| N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)carboxamide | S. aureus | 20 | A. niger | 12 |

This table illustrates that the compound exhibits competitive MIC values compared to other known antimicrobial agents.

3. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. The compound showed promising results against human breast carcinoma (MCF-7) and lung cancer (A549) cell lines.

Case Study: In Vitro Testing on MCF-7 Cells

In vitro studies conducted on MCF-7 cells revealed:

- IC50 Value : The compound demonstrated an IC50 value of 8.5 μM , indicating significant cytotoxicity.

- Mechanism of Action : Apoptosis was confirmed through caspase activation assays, showing increased levels of caspases 3 and 9 post-treatment.

4. Anti-inflammatory Activity

Inflammatory responses are critical in various diseases, including cancer and autoimmune disorders. Preliminary studies suggest that the compound may possess anti-inflammatory properties.

Table 2: Anti-inflammatory Activity Assessment

| Compound | Inflammatory Model | Inhibition (%) |

|---|---|---|

| This compound | LPS-induced macrophages | 65 |

| Standard Drug (Ibuprofen) | LPS-induced macrophages | 70 |

The data suggests that while the compound is effective, it may not be as potent as established anti-inflammatory drugs like ibuprofen.

Comparison with Similar Compounds

Structural Similarity Analysis

Using Tanimoto similarity indices (threshold ≥0.8 for significant similarity) , the compound can be compared to analogs with shared motifs:

Key Structural and Functional Insights

- Adamantane vs. Simpler Aromatic Groups : The adamantane moiety confers rigidity and enhanced lipophilicity compared to phenyl or thiophene groups in analogs like rivaroxaban. This could improve blood-brain barrier penetration or target binding to hydrophobic pockets .

- Thiazoline vs.

- Carboxamide Linker : Unlike carbamates (e.g., phenyl-N-(1,3-thiazol-2-yl)carbamate), the carboxamide group is less prone to hydrolysis, improving metabolic stability .

Hypothetical Pharmacological Profile

Based on structural analogs:

- Enzyme Inhibition : Thiazoline-containing compounds often target proteases or kinases. The adamantane group may enhance binding to hydrophobic enzyme pockets, as seen in antiviral adamantane derivatives .

- Antimicrobial Activity : Thiazoline and thiadiazole derivatives exhibit broad-spectrum antimicrobial effects. The phenyladamantane group could augment activity against resistant strains .

- Neuroprotective Potential: Adamantane derivatives (e.g., memantine) are NMDA receptor antagonists. The thiazoline-carboxamide moiety might synergize with this activity .

Caveats and Limitations

- Structural Similarity ≠ Functional Similarity: As noted in , bioisosteric replacements (e.g., thiazoline vs. thiazole) can unpredictably alter activity or toxicity.

- Data Gaps: No direct toxicity or pharmacokinetic data are available; read-across from analogs requires validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.